molecular formula C16H17BrO3 B1489681 (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester CAS No. 1198771-82-2

(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester

Cat. No. B1489681
CAS RN: 1198771-82-2
M. Wt: 337.21 g/mol
InChI Key: VDLRQXUQKPODIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester, also known as 6-Bn-2-O-Ac-tBu, is an organic compound that has been used in numerous scientific research applications. It is a derivative of acetic acid and is composed of a bromine-substituted naphthalene ring with an ester group attached. 6-Bn-2-O-Ac-tBu has been used in a variety of laboratory experiments due to its unique properties and reactivity. It has also been used in a number of biochemical and physiological studies, as well as in the synthesis of other compounds.

Scientific Research Applications

(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu has been used in numerous scientific research applications. It has been used as a model compound for studying the reactivity of acetic acid derivatives. It has also been used in the synthesis of various other compounds, such as bromonaphthalen-2-yloxy-acetic acid ethyl ester and bromonaphthalen-2-yloxy-acetic acid butyl ester. Additionally, (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu has been used in the synthesis of various drugs, such as the anticonvulsant drug lamotrigine.

Mechanism of Action

The mechanism of action of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu is not well understood. However, it is believed that the bromine atom in the naphthalene ring is responsible for the reactivity of the compound. It is believed that the bromine atom can act as a nucleophile and can react with electrophilic species, such as acetic acid and other electrophilic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase. It is also believed that the compound can act as an antioxidant, which may be beneficial in the treatment of certain diseases. Additionally, (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu has been shown to have some anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The main advantage of using (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu in laboratory experiments is its reactivity. The bromine atom in the naphthalene ring allows the compound to react with a variety of electrophilic compounds, which makes it a useful tool for synthesizing various compounds. Additionally, (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu is relatively stable, which makes it easier to store and handle.
However, there are some limitations to using (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu in laboratory experiments. The compound is sensitive to light, which can cause it to degrade over time. Additionally, the compound is toxic and should be handled with caution.

Future Directions

There are many potential future directions for research on (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu in drug synthesis and development. Additionally, further research could be done to explore the potential of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu as an inhibitor of certain enzymes and as an antioxidant. Finally, further research could be done to explore the potential of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu as an anti-inflammatory agent.

properties

IUPAC Name

tert-butyl 2-(6-bromonaphthalen-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-16(2,3)20-15(18)10-19-14-7-5-11-8-13(17)6-4-12(11)9-14/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLRQXUQKPODIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.